2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of pyrimidine, piperazine, and pyrano-pyridine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methyl-6-(morpholin-4-yl)pyrimidine and piperazine derivatives. These intermediates are then subjected to cyclization reactions to form the pyrano[4,3-b]pyridine core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and preparative HPLC are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine: Shares the pyrimidine and morpholine moieties.
4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole: Contains a similar pyrimidine structure with additional functional groups.
Uniqueness
What sets 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its unique combination of structural elements, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H27N7O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H27N7O2/c1-16-12-20(27-7-10-30-11-8-27)26-22(24-16)29-5-3-28(4-6-29)21-17(14-23)13-18-15-31-9-2-19(18)25-21/h12-13H,2-11,15H2,1H3 |
InChI Key |
AWXZRRXDCPJTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N)N5CCOCC5 |
Origin of Product |
United States |
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